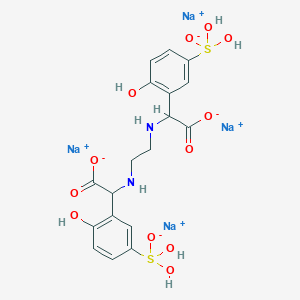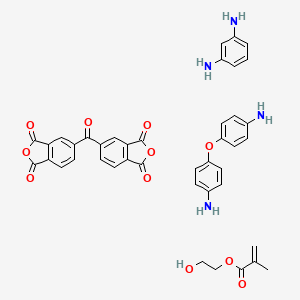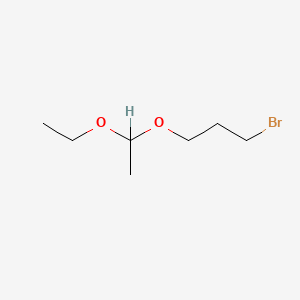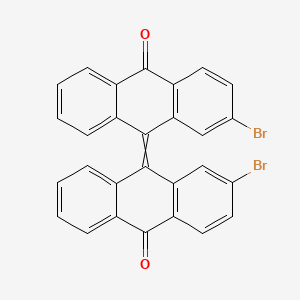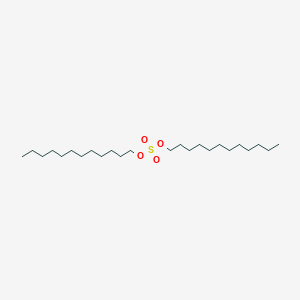
Didodecyl sulfate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gemini Surfactant Preparation and Performance
Micelle Structure Analysis
Calcium Didodecyl Sulfate (CDS) micelles have been studied using Small Angle X-ray Scattering (SAXS). The research revealed that CDS micelles are prolate ellipsoidal in shape, providing insights into the structure of micelles with divalent counter-ions, unlike conventional surfactants (P. Mahapatra et al., 2015).
Environmental Applications
Didodecyl sulfate, as part of sulfate solutions, has been studied in the electrochemical degradation of contaminants. This research showed that sulfate can yield higher electro-oxidation rates for organic contaminants, indicating its potential application in wastewater treatment (A. Farhat et al., 2015).
Electrochemical Oxidation
In the context of electrochemical oxidation, the conversion of sulfide to sulfate using boron-doped diamond anodes has been studied. This process showed high efficiency in converting sulfide ions to sulfate, relevant for treating geothermal brines and other industrial effluents (Katie Waterston et al., 2007).
Improved Sensitivity in Chromatography
Didodecyldimethylammonium bromide, related to didodecyl sulfate, has been used to coat columns for high-speed ion chromatography. This has significantly improved the sensitivity and speed of chromatographic separations of various anions (P. Hatsis & C. Lucy, 2003).
Surfactant Interaction Studies
Research on the adsorption and desorption of didodecyldimethylammonium bromide, a cationic surfactant, has provided insights into its interaction with mica surfaces, especially in the presence of anionic surfactants like sodium dodecyl sulfate (Finian J Allen et al., 2018).
Deinking with Anionic Gemini Surfactant
A study on old newsprint deinking using anionic gemini surfactant, including didodecyl oxyethyl disodium sulphate, showed improved deinking performance. This suggests its potential use in paper recycling processes (Wu Shou-xiang, 2006).
Propiedades
IUPAC Name |
didodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJRCNSPOSHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332496 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl sulfate | |
CAS RN |
2649-11-8 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






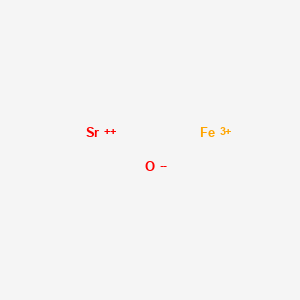
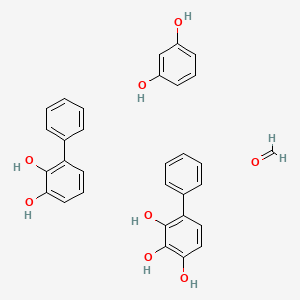

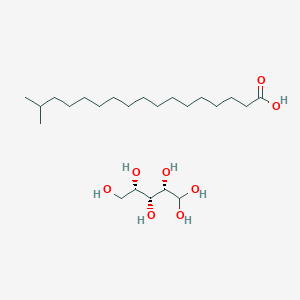
![Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B1619516.png)

